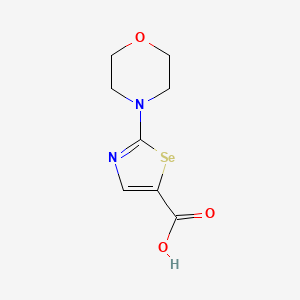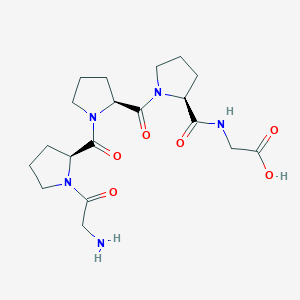
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by its unique structure, which includes a methoxymethyl group and a phenylprop-1-en-1-yl group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine precursor.
Introduction of the Methoxymethyl Group: This step involves the reaction of the pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Phenylprop-1-en-1-yl Group: The phenylprop-1-en-1-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylprop-1-en-1-yl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Hydroxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Methoxymethyl)-1-(3-phenylpropyl)pyrrolidine
Uniqueness
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is unique due to its specific stereochemistry and the presence of both methoxymethyl and phenylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
651718-43-3 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(2R)-2-(methoxymethyl)-1-(3-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-17-13-15-10-6-12-16(15)11-5-9-14-7-3-2-4-8-14/h2-5,7-8,11,15H,6,9-10,12-13H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
AZBJBYQJYQNJRV-OAHLLOKOSA-N |
Isomerische SMILES |
COC[C@H]1CCCN1C=CCC2=CC=CC=C2 |
Kanonische SMILES |
COCC1CCCN1C=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

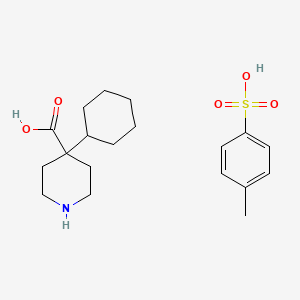

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
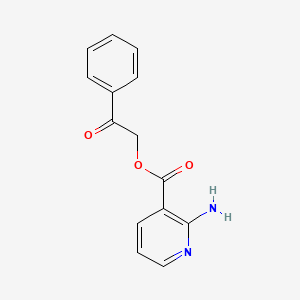
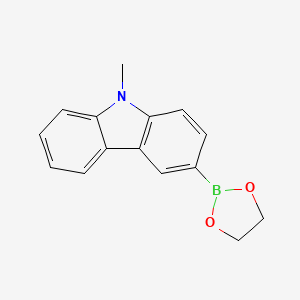
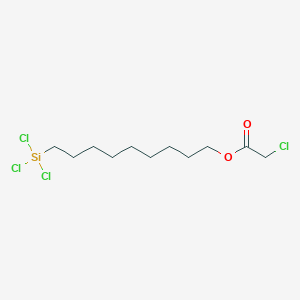
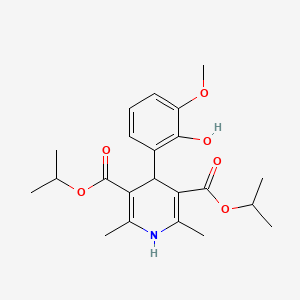
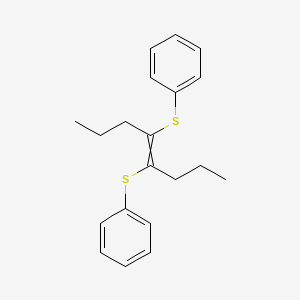
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
